Dimethylaminotri-n-butyltin

Vue d'ensemble

Description

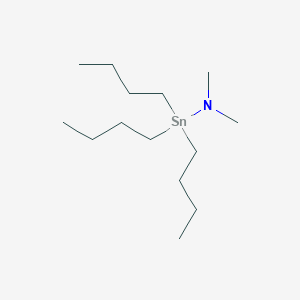

Dimethylaminotri-n-butyltin is an organotin compound with the molecular formula C14H33NSn and a molecular weight of 334.13 g/mol . It is characterized by the presence of a dimethylamino group attached to a tri-n-butyltin moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylaminotri-n-butyltin can be synthesized through the reaction of tri-n-butyltin chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or hexane, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylaminotri-n-butyltin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.

Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different organotin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

DMTBT is characterized by the formula , consisting of a tin atom bonded to three butyl groups and one dimethylamino group. Its structure allows it to act as a biocide and stabilizer, making it relevant in several applications.

a. Biocidal Properties

DMTBT has been studied for its effectiveness as a biocide. Research indicates that it exhibits antimicrobial properties, making it suitable for use in preserving materials against microbial degradation. This application is particularly relevant in industries that require long-lasting materials, such as construction and textiles.

b. Environmental Monitoring

Due to its chemical stability, DMTBT can be utilized in environmental monitoring studies. It serves as a marker for assessing pollution levels in aquatic environments, particularly in studies examining the impact of organotin compounds on marine ecosystems. Its detection can help evaluate the extent of contamination and inform remediation efforts.

a. Stabilizers in Plastics

DMTBT is utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps enhance the thermal stability of these materials, allowing them to withstand higher temperatures during processing without degrading.

b. Agricultural Uses

In agriculture, DMTBT has potential applications as a pesticide or fungicide. Its effectiveness against various pests makes it a candidate for further research into safe agricultural practices, although regulatory scrutiny regarding organotin compounds may limit its use.

a. Case Study on Biocidal Efficacy

A study published in the Journal of Applied Microbiology evaluated the biocidal efficacy of DMTBT against specific bacterial strains. The results demonstrated significant reductions in microbial counts when treated with DMTBT, suggesting its potential for use in antimicrobial coatings for various surfaces .

b. Environmental Impact Assessment

Research conducted on the environmental impacts of organotin compounds highlighted DMTBT's role as a persistent pollutant in marine environments. A comprehensive assessment showed that while it effectively controls certain pests, its accumulation poses risks to aquatic life . This underscores the need for careful management and regulation of its use.

Mécanisme D'action

The mechanism by which dimethylaminotri-n-butyltin exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. This mechanism is particularly relevant in its antimicrobial and antifungal activities.

Comparaison Avec Des Composés Similaires

Tri-n-butyltin chloride: Similar in structure but lacks the dimethylamino group.

Dimethyltin dichloride: Contains two methyl groups attached to tin instead of the tri-n-butyl groups.

Tributyltin oxide: An oxide derivative with similar applications in industry and research.

Uniqueness: Dimethylaminotri-n-butyltin is unique due to the presence of both the dimethylamino and tri-n-butyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and industrial processes, setting it apart from other organotin compounds.

Activité Biologique

Dimethylaminotri-n-butyltin (DMTBT), an organotin compound with the molecular formula C14H33NSn, has garnered attention for its diverse biological activities, particularly its antimicrobial and antifungal properties. This article explores the synthesis, mechanisms of action, and various biological applications of DMTBT, supported by case studies and research findings.

Overview of this compound

DMTBT is synthesized through the reaction of tri-n-butyltin chloride with dimethylamine, typically in organic solvents like toluene or hexane. The resulting compound is characterized by three n-butyl groups and a dimethylamino group attached to a tin atom. Its molecular weight is approximately 334.13 g/mol.

The biological activity of DMTBT is primarily attributed to its interaction with cellular components. Key mechanisms include:

- Enzyme Inhibition : DMTBT can bind to thiol groups in proteins, leading to enzyme inhibition and subsequent cellular toxicity. This interaction disrupts essential cellular processes, contributing to its antimicrobial effects.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, altering membrane integrity and function, which is crucial for its antifungal activity.

Antimicrobial and Antifungal Properties

Research indicates that DMTBT exhibits significant antimicrobial activity against various bacterial and fungal strains. Notable findings include:

- Bacterial Activity : Studies have shown that DMTBT can inhibit the growth of certain pathogenic bacteria. For example, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.

- Fungal Activity : DMTBT has also been found to possess antifungal properties against species such as Candida albicans. Its mechanism likely involves disrupting fungal cell membranes and inhibiting critical enzymatic functions necessary for fungal survival.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the effectiveness of DMTBT against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against C. albicans, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens.

-

Environmental Impact :

- Research published in the Journal of Environmental Science assessed the ecological risks associated with DMTBT due to its high toxicity to aquatic life. The study found that concentrations as low as 0.1 mg/L could be harmful to aquatic organisms, necessitating careful management in industrial applications .

Comparative Analysis with Other Organotin Compounds

DMTBT's biological activity can be compared with other organotin compounds, revealing unique characteristics that may influence its application:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tri-n-butyltin | Three n-butyl groups attached to tin | Commonly used as a stabilizer |

| Dimethyltin | Two methyl groups and no butyl groups | Less bulky, different reactivity |

| Trimethyltin | Three methyl groups attached to tin | Highly toxic; used in biocides |

| Tri-n-octyltin | Three n-octyl groups attached to tin | Higher solubility in organic solvents |

| This compound | Three n-butyl groups and one dimethylamino group | Unique combination influencing reactivity |

Safety and Toxicological Considerations

While DMTBT shows promise in various applications, it is essential to consider its safety profile:

- Toxicity : DMTBT is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. It poses significant risks to aquatic life, classified under GHS as very toxic with long-lasting effects .

- Occupational Exposure Limits : Regulatory agencies have established exposure limits for DMTBT, emphasizing the need for protective measures when handling this compound in industrial settings .

Propriétés

IUPAC Name |

N-methyl-N-tributylstannylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H6N.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1-2H3;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTXIZLJXVEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.